molecular formula C12H10FNO B13259548 2-Amino-1-(4-fluoronaphthalen-1-yl)ethan-1-one

2-Amino-1-(4-fluoronaphthalen-1-yl)ethan-1-one

Cat. No.: B13259548
M. Wt: 203.21 g/mol
InChI Key: ABDJSZZRAHIDSW-UHFFFAOYSA-N
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Description

2-Amino-1-(4-fluoronaphthalen-1-yl)ethan-1-one: is a chemical compound with the molecular formula C12H10FNO It is known for its unique structure, which includes a naphthalene ring substituted with a fluorine atom and an amino group attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(4-fluoronaphthalen-1-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoronaphthalene and an appropriate amino precursor.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in different products.

    Substitution: The fluorine atom on the naphthalene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Products include naphthoquinones and other oxidized derivatives.

    Reduction: Products include alcohols and other reduced forms.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Biology:

    Biochemical Studies: The compound is used in studies to understand its interaction with biological molecules and pathways.

Medicine:

    Drug Development: It serves as a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

Industry:

    Material Science: The compound is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-fluoronaphthalen-1-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biochemical studies or drug development.

Comparison with Similar Compounds

  • 2-Amino-1-(4-chloronaphthalen-1-yl)ethan-1-one
  • 2-Amino-1-(4-bromonaphthalen-1-yl)ethan-1-one
  • 2-Amino-1-(4-methylnaphthalen-1-yl)ethan-1-one

Comparison:

  • Fluorine Substitution: The presence of a fluorine atom in 2-Amino-1-(4-fluoronaphthalen-1-yl)ethan-1-one imparts unique electronic properties, affecting its reactivity and interactions.
  • Chlorine/Bromine Substitution: Compounds with chlorine or bromine substitution exhibit different reactivity due to the larger size and different electronegativity of these halogens.
  • Methyl Substitution: The introduction of a methyl group affects the compound’s steric properties and can influence its reactivity and interactions.

Properties

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

IUPAC Name

2-amino-1-(4-fluoronaphthalen-1-yl)ethanone

InChI

InChI=1S/C12H10FNO/c13-11-6-5-10(12(15)7-14)8-3-1-2-4-9(8)11/h1-6H,7,14H2

InChI Key

ABDJSZZRAHIDSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C(=O)CN

Origin of Product

United States

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